Cas no 80904-75-2 (4-(hydroxymethyl)-2,5-dihydrofuran-2-one)

4-(hydroxymethyl)-2,5-dihydrofuran-2-one structure
80904-75-2 structure
Nombre del producto:4-(hydroxymethyl)-2,5-dihydrofuran-2-one
Número CAS:80904-75-2
MF:C5H6O3
Megavatios:114.099341869354
MDL:MFCD20484654
CID:1804335
PubChem ID:157706

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Propiedades químicas y físicas

Nombre e identificación

    • 3-(hydroxymethyl)-2H-furan-5-one
    • FT-0686820
    • 2(5H)-Furanone, 4-(hydroxymethyl)-
    • AC1L4IIZ
    • 4-(hydroxymethyl)furan-2(5H)-one
    • 4-hydroxymethylfuran-2(5H)-one
    • 4-hydroxymethyl-5H-furan-2-one
    • SureCN420617
    • 3-hydroxymethylbutenolide
    • 4-hydroxymethyl-2(5H)-furanone
    • 4-(hydroxymethyl)-2(5H)-Furanone
    • 4-(hydroxymethyl)-2,5-dihydrofuran-2-one
    • 4-(Hydroxymethyl)-2(5H)-furanone (ACI)
    • 4-(Hydroxymethyl)-5H-furan-2-one
    • Siphonodin
    • EN300-141146
    • MFCD20484654
    • SY153752
    • SB38848
    • Z1486015893
    • DTXSID60230780
    • 4-(Hydroxymethyl)5H-furan-2-one
    • 80904-75-2
    • T8RNT3YL82
    • AKOS023600246
    • F2147-2092
    • SCHEMBL420617
    • CS-0268577
    • MDL: MFCD20484654
    • Renchi: 1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2
    • Clave inchi: CHSMEYAHRFTDFX-UHFFFAOYSA-N
    • Sonrisas: O=C1C=C(CO)CO1

Atributos calculados

  • Calidad precisa: 114.03200
  • Masa isotópica única: 114.031694049g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 1
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -1.1
  • Superficie del Polo topológico: 46.5Ų

Propiedades experimentales

  • PSA: 46.53000
  • Logp: -0.53810

4-(hydroxymethyl)-2,5-dihydrofuran-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-141146-0.05g
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95%
0.05g
$135.0 2023-07-07
Life Chemicals
F2147-2092-2.5g
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95%+
2.5g
$1210.0 2023-09-06
TRC
H805162-10mg
4-Hydroxymethylfuran-2(5H)-one
80904-75-2
10mg
$81.00 2023-05-18
eNovation Chemicals LLC
Y1009272-100mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
Y1009272-5g
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
5g
$3640 2024-07-28
eNovation Chemicals LLC
Y1009272-1g
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
1g
$985 2024-07-28
eNovation Chemicals LLC
Y1009272-250mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
250mg
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0808-500mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 97%
500mg
2883.34CNY 2021-05-08
TRC
H805162-50mg
4-Hydroxymethylfuran-2(5H)-one
80904-75-2
50mg
$299.00 2023-05-18
Enamine
EN300-141146-10000mg
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95.0%
10000mg
$4497.0 2023-09-30

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 50 °C
Referencia
Photochemical reactions of prop-2-enyl and prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones
Fort, Diego A.; et al, Heterocycles, 2014, 88(2), 1079-1100

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referencia
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: tert-Butyl methyl ether ;  reflux
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 50 °C
Referencia
Photochemical reactions of prop-2-enyl and prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones
Fort, Diego A.; et al, Heterocycles, 2014, 88(2), 1079-1100

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Tetrahydrofuran
Referencia
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: tert-Butyl methyl ether ;  reflux
2.1 Reagents: Acetyl chloride Solvents: Methanol
Referencia
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
1.2 Reagents: Sodium bicarbonate
Referencia
Radical cyclizations onto 2(5H)-furanone and maleate electrophores. An approach to the spiro- and linear-fused γ-lactone ring systems found in the ginkgolides
Harrison, Timothy; et al, Tetrahedron, 1989, 45(16), 5247-62

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  10 h, reflux
1.2 Reagents: Sodium bicarbonate
Referencia
Synthesis of 4-(hydroxymethyl)-2(5h)-furanone and its effect on the biofilms of Pseudomonas aeruginosa
Wang, Yu-zhen; et al, Huaxue Shiji, 2010, 32(11), 970-972

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: 15-Crown-5 Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referencia
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referencia
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Referencia
Unexpected isomerization of oxetane-carboxylic acids
Chalyk, Bohdan; et al, ChemRxiv, 2022, 1, 1-8

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Diborane(4) Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid Solvents: Water
Referencia
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Sodium bisulfate ;  10 min, pH 4 - 5, rt
2.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, reflux
Referencia
Unexpected Isomerization of Oxetane-Carboxylic Acids
Chalyk, Bohdan; et al, Organic Letters, 2022, 24(26), 4722-4728

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
2.1 Reagents: 15-Crown-5 Solvents: Acetonitrile ;  overnight, rt
3.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referencia
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol
Referencia
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, reflux
Referencia
Unexpected Isomerization of Oxetane-Carboxylic Acids
Chalyk, Bohdan; et al, Organic Letters, 2022, 24(26), 4722-4728

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Benzene ;  12 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  10 h, reflux
2.2 Reagents: Sodium bicarbonate
Referencia
Synthesis of 4-(hydroxymethyl)-2(5h)-furanone and its effect on the biofilms of Pseudomonas aeruginosa
Wang, Yu-zhen; et al, Huaxue Shiji, 2010, 32(11), 970-972

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; rt → 0 °C
1.2 0 °C; 12 h, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 16 h, rt
Referencia
Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions
Fort, Diego A.; et al, Chemical Communications (Cambridge, 2013, 49(29), 2989-2991

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water
1.2 Reagents: Sulfuric acid
2.1 Reagents: Diborane(4) Solvents: Tetrahydrofuran
2.2 Reagents: Acetic acid Solvents: Water
Referencia
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  12 h, rt
Referencia
Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry
Crotti, Antonio E. M.; et al, Journal of Mass Spectrometry, 2009, 44(12), 1733-1741

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referencia
Synthesis of 4-hydroxymethylfuran-2(5H)-one, a metabolite of the Celastraceae Siphonodon australe
Gadir, Suad A.; et al, Journal of Chemical Research, 1986, (6), 222-3

Synthetic Routes 21

Condiciones de reacción
1.1 Solvents: tert-Butyl methyl ether ;  overnight, 80 °C
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referencia
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Routes 22

Condiciones de reacción
1.1 Catalysts: 18-Crown-6 Solvents: Acetonitrile
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Tetrahydrofuran
Referencia
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Solvents: tert-Butyl methyl ether ;  reflux
3.1 Reagents: Acetyl chloride Solvents: Methanol
Referencia
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: 18-Crown-6 Solvents: Acetonitrile ;  3 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  12 h, rt
Referencia
Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry
Crotti, Antonio E. M.; et al, Journal of Mass Spectrometry, 2009, 44(12), 1733-1741

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
2.2 Reagents: Sodium bicarbonate
Referencia
Radical cyclizations onto 2(5H)-furanone and maleate electrophores. An approach to the spiro- and linear-fused γ-lactone ring systems found in the ginkgolides
Harrison, Timothy; et al, Tetrahedron, 1989, 45(16), 5247-62

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: Pyridine ;  overnight, rt
2.1 Solvents: tert-Butyl methyl ether ;  overnight, 80 °C
3.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referencia
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Raw materials

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Preparation Products

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80904-75-2)4-(hydroxymethyl)-2,5-dihydrofuran-2-one
A853989
Pureza:99%
Cantidad:1g
Precio ($):428.0